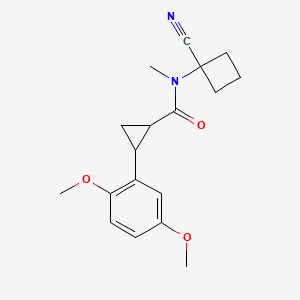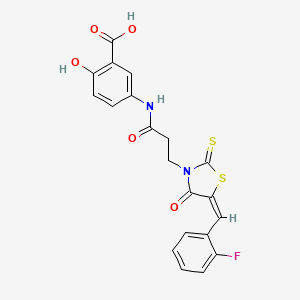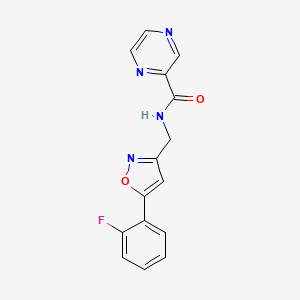
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide, also known as CTDP-31, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP-31 belongs to a class of compounds known as cyclopropane carboxamides, which have been shown to exhibit a wide range of pharmacological activities.
作用机制
The mechanism of action of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that play a crucial role in the regulation of cellular processes, including the degradation of proteins.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. Studies have demonstrated that N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide for laboratory experiments is its high potency and selectivity. N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying cancer biology. However, one of the limitations of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide. Another potential direction is the investigation of the synergistic effects of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide and its potential applications in other disease areas.
合成方法
The synthesis of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide involves several steps, including the reaction of 2,5-dimethoxyphenylacetonitrile with cyclobutanone to form the intermediate product, 1-cyanocyclobutanecarboxylic acid. This intermediate is then reacted with N-methylcyclopropanamine in the presence of a coupling agent to yield N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide.
科学研究应用
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in various fields. One of the most promising applications of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is in the treatment of cancer. Studies have shown that N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel anticancer agents.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-20(18(11-19)7-4-8-18)17(21)15-10-13(15)14-9-12(22-2)5-6-16(14)23-3/h5-6,9,13,15H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLAONKUYRJCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=C(C=CC(=C2)OC)OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2692794.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2692797.png)
![N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2692799.png)
![N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2692802.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692803.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2692804.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2692805.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2692807.png)
![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)

![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)
